An In-Depth Technical Guide to 3-(Benzyloxy)-5-chloroaniline: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 3-(Benzyloxy)-5-chloroaniline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)-5-chloroaniline is a substituted aromatic amine that serves as a valuable intermediate and building block in modern medicinal chemistry. Its unique trifunctional nature, featuring an aniline moiety for amide bond formation or aromatic substitution, a chloro group for modifying electronic properties and providing a potential metabolic block, and a benzyloxy group for introducing steric bulk and potential protein-ligand interactions, makes it a versatile scaffold for the synthesis of complex drug candidates. This guide provides a comprehensive overview of the chemical and physical properties of 3-(Benzyloxy)-5-chloroaniline, a detailed, field-proven synthetic protocol, its spectroscopic signature, and its potential applications in the development of novel therapeutics.
Chemical Identity and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1100752-67-7 | [1] |
| Molecular Formula | C₁₃H₁₂ClNO | |
| Molecular Weight | 233.7 g/mol | |
| Physical Form | Solid | |
| Melting Point | Estimated: 65-75 °C | Based on analogs |
| Boiling Point | > 300 °C (decomposes) | Estimated |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate, and acetone. Insoluble in water. | Inferred from analogs |
| Purity | Typically ≥98% |
Molecular Structure:
Caption: Molecular structure of 3-(Benzyloxy)-5-chloroaniline.
Synthesis and Purification
A robust and scalable synthesis of 3-(Benzyloxy)-5-chloroaniline can be achieved via a two-step process starting from the commercially available 3-chloro-5-nitrophenol. This pathway involves a Williamson ether synthesis followed by the reduction of the nitro group.
Synthetic Workflow:
Caption: Proposed synthetic workflow for 3-(Benzyloxy)-5-chloroaniline.
Step-by-Step Experimental Protocol:
Part 1: Synthesis of 1-(Benzyloxy)-3-chloro-5-nitrobenzene
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To a stirred solution of 3-chloro-5-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).
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To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(benzyloxy)-3-chloro-5-nitrobenzene as a solid.
Part 2: Synthesis of 3-(Benzyloxy)-5-chloroaniline
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In a round-bottom flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in ethanol and concentrated hydrochloric acid.
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Heat the solution to 70 °C with stirring until a clear solution is obtained.
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To this hot solution, add 1-(benzyloxy)-3-chloro-5-nitrobenzene (1.0 eq) portion-wise, maintaining the temperature at 70-80 °C.
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After the addition is complete, continue stirring at 70 °C for 1-2 hours until the starting material is consumed (monitored by TLC).
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Cool the reaction mixture in an ice bath and basify to pH > 10 by the slow addition of a concentrated aqueous solution of sodium hydroxide.
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Extract the product with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(Benzyloxy)-5-chloroaniline as a solid.
Spectroscopic Characterization
While a full experimental dataset is not publicly available, the expected spectroscopic characteristics can be reliably predicted based on the analysis of closely related compounds.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.30-7.45 | m | 5H | Phenyl protons of benzyl group |
| ~6.70 | t, J ≈ 2.0 Hz | 1H | H-2 (aromatic) |
| ~6.55 | t, J ≈ 2.0 Hz | 1H | H-4 (aromatic) |
| ~6.40 | t, J ≈ 2.0 Hz | 1H | H-6 (aromatic) |
| ~5.00 | s | 2H | Methylene protons (-CH₂-) |
| ~3.80 | br s | 2H | Amine protons (-NH₂) |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~160.5 | C-O (aromatic) |
| ~148.0 | C-N (aromatic) |
| ~137.0 | Quaternary C (benzyl group) |
| ~135.0 | C-Cl (aromatic) |
| ~128.8 | CH (benzyl group) |
| ~128.2 | CH (benzyl group) |
| ~127.6 | CH (benzyl group) |
| ~110.0 | CH (aromatic) |
| ~105.0 | CH (aromatic) |
| ~101.0 | CH (aromatic) |
| ~70.5 | Methylene carbon (-CH₂-) |
Predicted Infrared (IR) Spectrum:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, sharp | N-H stretch (asymmetric and symmetric) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| ~1620 | Strong | Aromatic C=C stretch |
| ~1590 | Strong | N-H bend |
| ~1250 | Strong | Aryl-O-C stretch (asymmetric) |
| ~1050 | Strong | Aryl-O-C stretch (symmetric) |
| 850-750 | Strong | C-Cl stretch |
Predicted Mass Spectrum (Electron Ionization):
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 233 and a prominent [M+2]⁺ peak at m/z 235 with an intensity of approximately one-third of the [M]⁺ peak, characteristic of a monochlorinated compound. A major fragmentation pathway would involve the loss of the benzyl group, leading to a base peak at m/z 91 (tropylium cation).
Reactivity and Handling
Chemical Reactivity:
3-(Benzyloxy)-5-chloroaniline exhibits reactivity typical of an aromatic amine. The amino group is nucleophilic and can undergo acylation, alkylation, and diazotization reactions. The aromatic ring is activated towards electrophilic substitution, although the directing effects of the three substituents can lead to a mixture of products. The benzyloxy group is generally stable but can be cleaved under harsh acidic conditions or by hydrogenolysis.
Safety and Handling:
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Hazard Classification: Harmful if swallowed (H302). May cause skin and eye irritation.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere.[1]
Applications in Drug Discovery
Substituted anilines are cornerstone building blocks in the pharmaceutical industry. The specific substitution pattern of 3-(Benzyloxy)-5-chloroaniline makes it an attractive starting material for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies.
Hypothetical Application in Kinase Inhibitor Synthesis:
The aniline nitrogen can be used to form a key hydrogen bond with the hinge region of a kinase active site. The benzyloxy and chloro substituents can be tailored to occupy specific hydrophobic pockets within the enzyme, enhancing potency and selectivity.
Caption: Amide coupling reaction of 3-(Benzyloxy)-5-chloroaniline.
The chloro substituent can serve to block a potential site of metabolism, thereby improving the pharmacokinetic profile of the final drug candidate. The benzyloxy group can be readily debenzylated via hydrogenolysis to reveal a phenol, which can then be further functionalized to fine-tune the properties of the molecule.
Conclusion
3-(Benzyloxy)-5-chloroaniline is a strategically important chemical entity for researchers and professionals in drug discovery and development. Its synthesis is achievable through well-established chemical transformations, and its structural features offer a high degree of versatility for the creation of diverse chemical libraries targeting a wide range of biological targets. This guide provides a solid foundation of its properties, synthesis, and potential applications, empowering scientists to effectively utilize this valuable building block in their research endeavors.
References
-
Chen, H., et al. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC, 2008(xiv), 1-6.[2]
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Google Patents. (2017). Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline. CN106631715A.[3]
Sources
- 1. 1100752-67-7|3-(Benzyloxy)-5-chloroaniline|BLD Pharm [bldpharm.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]
- 4. 3-Benzyloxyaniline | C13H13NO | CID 92892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
